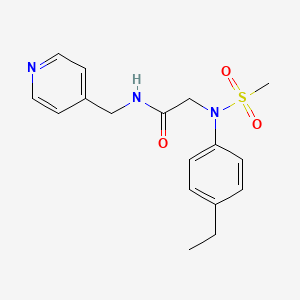![molecular formula C13H15F3N2O3S B5854672 N,N-diethyl-2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}acetamide](/img/structure/B5854672.png)
N,N-diethyl-2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-diethyl-2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}acetamide, commonly known as DNTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DNTA is a thioamide derivative of nitrophenyl and has been shown to exhibit anti-inflammatory, analgesic, and antioxidant properties. In
作用机制
The exact mechanism of action of DNTA is not fully understood. However, it has been suggested that DNTA may exert its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and chemokines. DNTA may also modulate the activity of neurotransmitters involved in pain perception, such as serotonin and dopamine.
Biochemical and Physiological Effects
DNTA has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in animal models of inflammation. DNTA has also been shown to reduce oxidative stress markers such as malondialdehyde (MDA) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx) in animal models of oxidative stress.
实验室实验的优点和局限性
DNTA has several advantages for lab experiments. It is easy to synthesize and purify, and its purity can be confirmed by spectroscopic methods. DNTA is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, DNTA has some limitations for lab experiments. It has low solubility in water, which makes it difficult to administer orally or intravenously. DNTA also has low bioavailability, which means that only a small fraction of the administered dose reaches the target tissue.
未来方向
There are several future directions for the study of DNTA. One potential direction is to investigate the potential of DNTA as a treatment for oxidative stress-related disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore the potential of DNTA as a modulator of neurotransmitter activity in the brain. Additionally, the development of DNTA analogs with improved solubility and bioavailability could enhance its potential as a therapeutic agent.
Conclusion
In conclusion, DNTA is a chemical compound with potential applications in scientific research. Its anti-inflammatory, analgesic, and antioxidant properties make it a promising candidate for the treatment of various disorders. The synthesis of DNTA is relatively simple, and its purity can be confirmed by spectroscopic methods. However, DNTA has some limitations for lab experiments, including low solubility and bioavailability. Future research on DNTA could lead to the development of novel therapeutic agents for various disorders.
合成方法
The synthesis of DNTA involves the reaction of 2-nitro-4-(trifluoromethyl)thiophenol with diethyl acetamide in the presence of a base catalyst. The reaction yields DNTA as a yellow crystalline solid with a melting point of 102-104°C. The purity of DNTA can be confirmed by spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
科学研究应用
DNTA has been studied for its potential applications in various scientific fields, including pharmacology, biochemistry, and neuroscience. It has been shown to exhibit anti-inflammatory and analgesic properties in animal models of inflammation and pain. DNTA has also been shown to have antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related disorders.
属性
IUPAC Name |
N,N-diethyl-2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O3S/c1-3-17(4-2)12(19)8-22-11-6-5-9(13(14,15)16)7-10(11)18(20)21/h5-7H,3-4,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYHEHWAPZABBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![3-(3-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide](/img/structure/B5854667.png)

![N-(2-furylmethyl)-2-[(1-methyl-1H-indol-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B5854679.png)